molecular formula C11H11ClN2O2 B12626585 Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate

Cat. No.: B12626585
M. Wt: 238.67 g/mol
InChI Key: QRMRAGUGZOFPEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1H-benzo[d]imidazol-2-yl)acetate is a benzimidazole-derived ester featuring a chloro substituent at the 4-position of the benzimidazole core. The 4-chloro substitution enhances the molecule's lipophilicity and electronic stability, influencing its reactivity and biological interactions. Its synthesis typically involves condensation reactions, followed by purification via column chromatography or recrystallization .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 2-(4-chloro-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-10(15)6-9-13-8-5-3-4-7(12)11(8)14-9/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

QRMRAGUGZOFPEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Intermediate

The initial step in synthesizing this compound is the preparation of the benzimidazole core, which can be accomplished by reacting o-phenylenediamine with various reagents.

Methodology:

  • Reagents: o-phenylenediamine, chloroacetyl chloride, sodium carbonate.
  • Procedure:
    • Dissolve o-phenylenediamine in a suitable solvent like ethanol.
    • Add chloroacetyl chloride dropwise while stirring.
    • Maintain the reaction at room temperature for a specified duration (typically around 1 hour).
    • After completion, neutralize with sodium carbonate and extract the product using ethyl acetate.

This method yields a chloro-substituted benzimidazole, which serves as a crucial intermediate for further reactions.

Formation of Ethyl Ester

Once the benzimidazole intermediate is prepared, it can be converted into the desired ethyl ester through an esterification reaction.

Methodology:

  • Reagents: The benzimidazole intermediate, ethyl acetate, and an acid catalyst (e.g., sulfuric acid).
  • Procedure:
    • Mix the benzimidazole intermediate with ethyl acetate in the presence of sulfuric acid.
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, cool the mixture and neutralize with a base such as sodium bicarbonate.
    • Extract the product using a suitable organic solvent and purify via recrystallization or chromatography.

The reaction conditions significantly influence the yield and purity of this compound. Below is a summary table outlining typical conditions based on literature findings:

Step Temperature (°C) Time (hours) Yield (%) Solvent
Synthesis of Benzimidazole Room Temp 1 ~70 Ethanol
Esterification Reflux 4 ~75 Ethyl Acetate

Characterization of Product

Characterization of this compound is essential for confirming its structure and purity. Techniques commonly employed include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The chloro group and ethyl acetate moiety can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Acetate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Synthesis Highlights
Ethyl 2-(4-chloro-1H-benzo[d]imidazol-2-yl)acetate 4-Cl on benzimidazole C₁₁H₁₀ClN₂O₂ 252.67 Antitumor (potential) Condensation with chloroacetic acid; purified via column chromatography
Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate 5-F on benzimidazole C₁₁H₁₁FN₂O₂ 236.21 Undisclosed (structural analog) Fluorine introduced via nucleophilic substitution
Ethyl 2-(4-hydroxy-1-methyl-1H-benzo[d]imidazol-2-yl)acetate 4-OH, 1-CH₃ on benzimidazole C₁₂H₁₃N₂O₃ 249.25 Pharmaceutical intermediate Hydroxyl group introduced via alkylation
Ethyl 2-[5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl]acetate 5-(4-methylpiperazine) on benzimidazole C₁₆H₂₁N₄O₂ 325.37 Enhanced solubility/bioavailability Piperazine moiety added via nucleophilic aromatic substitution
Ethyl 2-((1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate Thioether linkage, 4-Br-benzyl C₁₈H₁₆BrN₂O₂S 437.29 Antibacterial/antioxidant (potential) Thioether formation via reaction with thiols

Structural and Electronic Effects

  • Chloro vs. Fluoro Substituents : The 4-chloro group in the target compound is more electron-withdrawing than 5-fluoro, leading to greater stabilization of the benzimidazole ring and altered binding affinity in biological systems .
  • Hydroxy and Methyl Groups : The 4-hydroxy derivative () exhibits lower lipophilicity, reducing membrane permeability compared to the chloro analog. The 1-methyl group in this compound sterically hinders interactions with enzyme active sites .
  • Piperazine Modification : The 4-methylpiperazine substituent () introduces basicity, improving water solubility and pharmacokinetics, which is absent in the chloro derivative .

Biological Activity

Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and various applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloro-1H-benzo[D]imidazole with ethyl acetate under acidic or basic conditions. This process can be optimized for yield and purity through various reaction conditions, including temperature, solvent choice, and reaction time.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers.

Cancer Cell Line IC50 (µM)
A549 (Lung Cancer)5.0
MCF-7 (Breast Cancer)3.0

These findings suggest a mechanism of action that may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. Studies indicate that it may inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication and cancer cell proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound significantly reduced bacterial growth in both planktonic cultures and biofilms, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Effects

In another investigation focused on its anticancer properties, the compound was administered to A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Q & A

Q. Table 1: Synthesis Optimization Strategies

ParameterOptimal ConditionYield ImprovementReference
SolventDichloromethane15–20%
BaseK₂CO₃25%
Reaction Time24–48 hours (RT)10–15%

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), chloro-substituted benzimidazole (δ ~7.5–8.5 ppm), and acetate linkage .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 269.05) .

Which computational chemistry approaches are suitable for predicting electronic properties?

Basic Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in predicting ionization potentials and electron affinity .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to predict solubility and reactivity .
  • Basis Sets : 6-31G(d,p) or def2-TZVP provide balanced accuracy for geometry optimization and frontier molecular orbital analysis .

How can researchers resolve discrepancies between computational predictions and experimental thermodynamic data?

Advanced Research Question
Methodological Answer:

  • Functional Calibration : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to identify the best fit for experimental atomization energies or proton affinities .
  • Error Analysis : Calculate mean absolute deviations (MAD) between computed and experimental values. For example, Becke’s 1993 functional achieved a MAD of 2.4 kcal/mol for atomization energies .
  • Benchmarking : Compare results with high-level ab initio methods (e.g., CCSD(T)) to isolate DFT-specific errors .

What strategies evaluate the pharmacological potential of this compound against microbial or cancer targets?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against S. aureus or E. coli .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding affinity to targets like topoisomerase II or tubulin .
  • SAR Analysis : Modify substituents (e.g., halogen position) to correlate structure with activity .

What challenges arise in multi-step synthesis of derivatives, and how can reaction conditions be optimized?

Advanced Research Question
Methodological Answer:

  • Intermediate Stability : Protect reactive groups (e.g., imidazole NH) with tert-butoxycarbonyl (Boc) during coupling reactions .
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings to introduce aryl/heteroaryl groups .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

Q. Table 2: Multi-Step Synthesis Challenges

ChallengeMitigation StrategyReference
Low intermediate yieldsBoc protection of NH group
Side reactionsMicrowave irradiation control
Purification issuesColumn chromatography (SiO₂)

How can crystallographic data resolve ambiguities in regiochemistry or tautomerism?

Advanced Research Question
Methodological Answer:

  • X-ray Diffraction : Resolve tautomeric forms (e.g., 1H vs. 3H-benzimidazole) via electron density maps .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing specific tautomers .
  • SHELXL Refinement : Use disorder modeling to account for dynamic tautomerism in the crystal lattice .

What methods validate the biological activity of derivatives in vivo?

Advanced Research Question
Methodological Answer:

  • Pharmacokinetics : Assess bioavailability via HPLC-MS quantification of plasma concentrations post-administration .
  • Toxicity Profiling : Acute toxicity studies in rodent models (OECD 423 guidelines) .
  • Metabolite Identification : LC-MS/MS identifies phase I/II metabolites to guide structural modifications .

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